

(S)-3-N-Cbz-aminopyrrolidine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-N-Cbz-aminopyrrolidine

Cat. No.: B576080

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(S)-3-N-Cbz-aminopyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(S)-3-N-Cbz-aminopyrrolidine**, a key chiral building block in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

Compound Identity

- Chemical Name: (S)-Benzyl 3-aminopyrrolidine-1-carboxylate
- Common Synonyms: (S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine[1]
- CAS Number: 122536-72-5[1][2][3]
- Molecular Formula: C₁₂H₁₆N₂O₂[1][2][4][5]
- Molecular Weight: 220.27 g/mol [1][2][5]

Physical and Chemical Properties

The physical properties of **(S)-3-Cbz-aminopyrrolidine** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

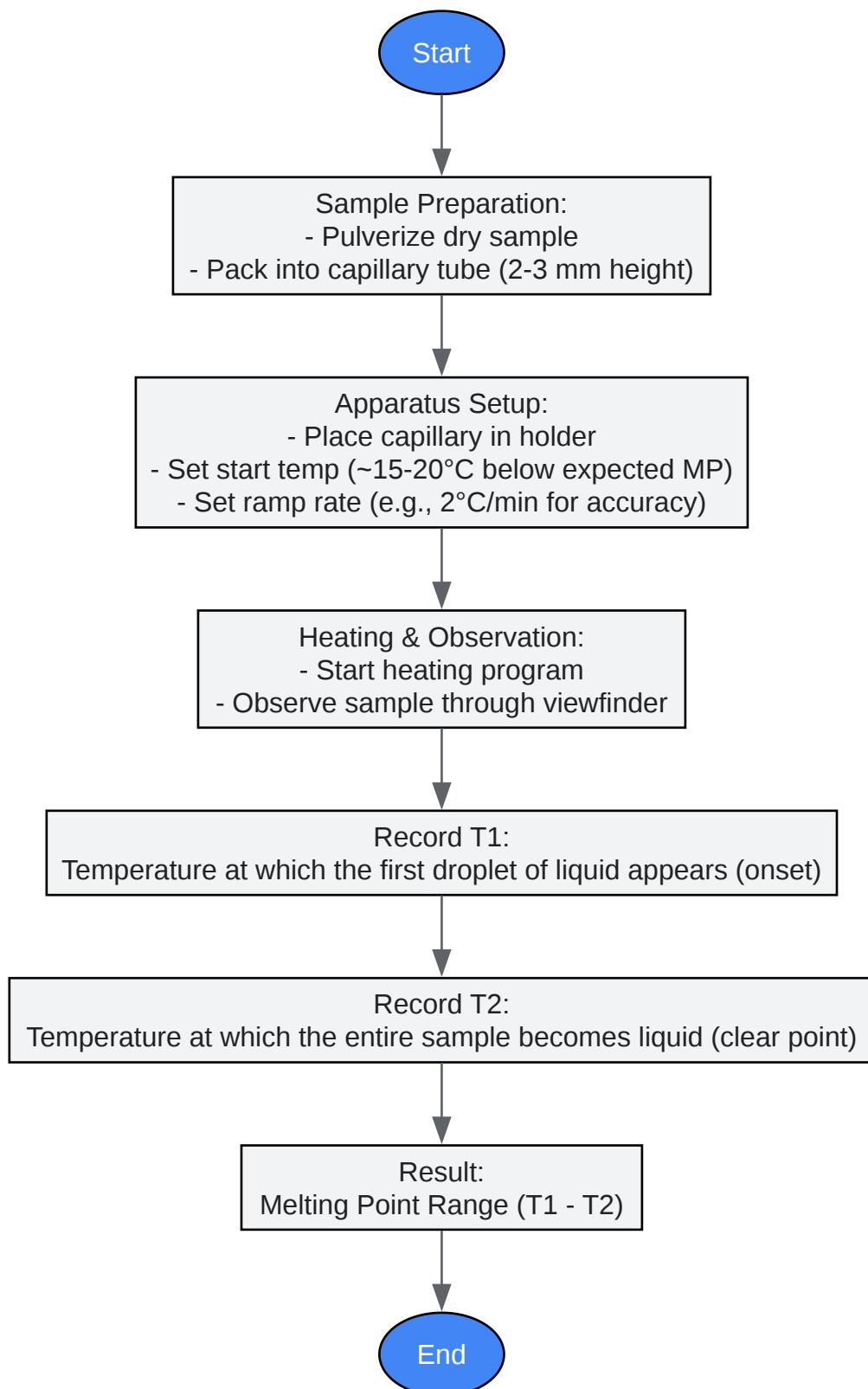
Property	Value	Source(s)
Appearance	Light yellow to yellow Liquid	[1]
White to off-white solid	[6]	
Melting Point	310-316 °C	[1]
Boiling Point	315 °C	[1]
Density	1.155 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.548	[1]
pKa	9.52 ± 0.20 (Predicted)	[1]
Flash Point	> 110 °C (> 230 °F)	[1]
Solubility	Sparingly soluble in water	[6]
Optical Rotation	While a specific value for the (S)-enantiomer is not explicitly available in the provided results, its enantiomer, (R)-(-)-1-Cbz-3-aminopyrrolidine, has a specific rotation of [α] _{20/D} = -4 to -2° (c=1 in Methanol) [7] . As enantiomers rotate plane-polarized light in equal but opposite directions, the (S)-enantiomer is expected to be dextrorotatory (+) with a similar magnitude.	

Logical Relationship Visualization

The optical activity of this compound is a direct result of its chiral nature. The following diagram illustrates the relationship between the molecule's absolute configuration and its effect on

plane-polarized light.

Chirality and Optical Rotation Relationship.


Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are based on standard laboratory practices.

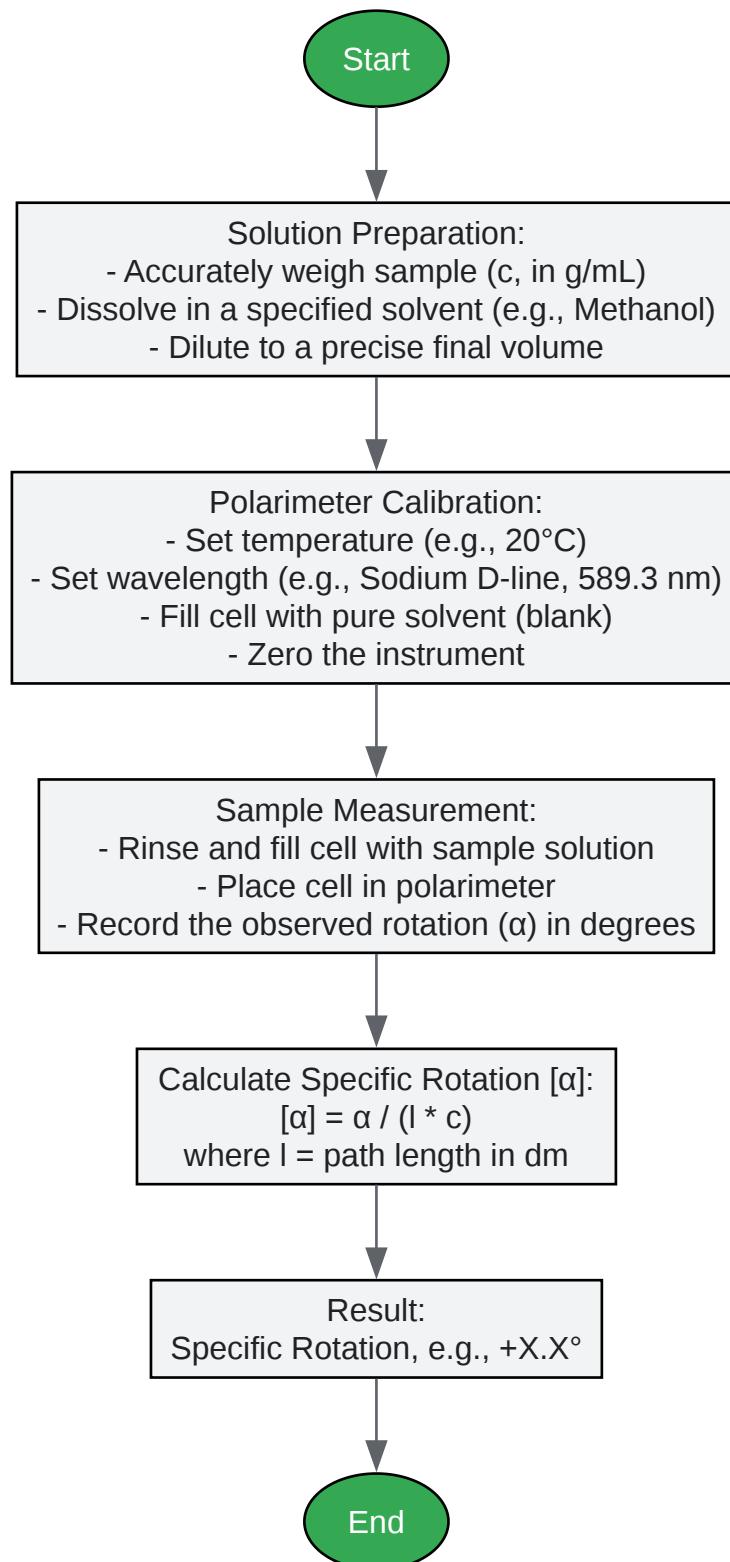
Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid substance using a melting point apparatus.

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.


Methodology:

- Sample Preparation: A small amount of the dry, solid **(S)-3-N-Cbz-aminopyrrolidine** is finely ground using a mortar and pestle.[8] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end.[9][10] This process is repeated until a packed sample height of 2-3 mm is achieved.[9][10]
- Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[9] For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[8][11] For an accurate measurement, a new sample is prepared and the apparatus is set to a starting temperature approximately 15-20 °C below the expected melting point. A slow heating rate of 1-2 °C per minute is programmed.[8][10]
- Measurement: The heating program is initiated. The sample is observed carefully through the magnified viewfinder.[9]
- Data Recording: Two temperatures are recorded:
 - T1 (Onset): The temperature at which the first drop of liquid is observed.[9]
 - T2 (Clear Point): The temperature at which the last solid crystal melts and the entire sample is a clear liquid.[11]
- Reporting: The result is reported as the melting point range, from T1 to T2.[12]

Optical Rotation Determination

This protocol outlines the measurement of a compound's ability to rotate plane-polarized light, which is a characteristic property of chiral molecules.

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for Optical Rotation Measurement.

Methodology:

- Solution Preparation: An exact quantity of **(S)-3-N-Cbz-aminopyrrolidine** is weighed and dissolved in a suitable solvent (e.g., methanol) in a volumetric flask. The solution is diluted to the mark to achieve a precise concentration (c), typically expressed in g/mL.[13][14]
- Instrument Setup: A polarimeter is turned on and allowed to stabilize. The measurement is typically performed at a standard temperature, such as 20°C, using the D-line of a sodium lamp (589.3 nm) as the light source.[13][15]
- Calibration (Zeroing): The polarimeter tube (cell) of a known path length (l), typically 1 decimeter (100 mm), is filled with the pure solvent used for the sample solution.[13] The cell is placed in the instrument, and the reading is set to zero. This corrects for any rotation caused by the solvent or the cell itself.[15]
- Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution. Care is taken to avoid air bubbles. The cell is returned to the instrument, and the observed angle of rotation (α) is recorded.[15] The direction of rotation is noted as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[13]
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is a standardized physical constant and is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ Where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.[14]

This guide provides essential data and standardized procedures to aid researchers and scientists in their work with **(S)-3-N-Cbz-aminopyrrolidine**. Adherence to these protocols will ensure accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Cbz-3-aminopyrrolidine CAS# 185057-50-5 [gmall.chemnet.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. digicollections.net [digicollections.net]
- To cite this document: BenchChem. [(S)-3-N-Cbz-aminopyrrolidine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576080#s-3-n-cbz-aminopyrrolidine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com